tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-6-8(7(9)10)4-2-3-5-12-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWHKCJZSRKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylfuran with formaldehyde and subsequent cyclization to form the pyran ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxymethyl group to a carboxyl group, forming a more oxidized product.
Reduction: Reduction reactions can target the pyran ring, leading to the formation of dihydropyran derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce dihydropyran compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7)
- Structural Differences : Lacks the methoxymethyl group at the 2-position.
- Physical Properties : Boiling point 88–95°C, lower than the target compound due to reduced molecular weight and polarity .
- Applications : Serves as a precursor in synthesizing more complex derivatives, such as 2-(4-methoxyphenyl)tetrahydro-2H-pyran-2-carboxylic acid, which is used in pharmaceutical patents for its stereochemical rigidity .
4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)
2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)
- Structural Differences : Replaces the methoxymethyl group with a methyl group.
4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic Acid (CAS 1385696-64-9)
3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 693248-53-2)
- Structural Differences : A bicyclic scaffold with a fused oxirane ring.
- Similarity Score : 0.93, reflecting conformational differences that could alter binding interactions in biological systems .
Functional and Pharmacological Insights
- Methoxymethyl vs. Methyl Substituents : The methoxymethyl group in the target compound introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity compared to methyl analogs. This could improve bioavailability but may increase metabolic susceptibility .
- Regiochemical Effects : Substituents at the 2-position (e.g., methoxymethyl) vs. 4-position (e.g., methyl or cyclopropylmethyl) alter steric and electronic profiles, impacting interactions with biological targets. For example, 2-(12-pentadecynyloxy)tetrahydro-2H-pyran exhibits anticancer activity, suggesting that ether-linked substituents are pharmacologically relevant .
- Stereochemical Considerations: Derivatives like (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid (CAS 603130-13-8) highlight the importance of chirality in drug design, as stereochemistry can dictate binding affinity and selectivity .
Biological Activity
Tetrahydro-2-(methoxymethyl)-2H-pyran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a pyran derivative characterized by a tetrahydrofuran ring structure. The presence of the methoxymethyl group and the carboxylic acid functional group suggests potential for diverse biological interactions.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyranopyrimidine derivatives have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Table 1: Antimicrobial Activity of Pyran Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Pyranopyrimidine | S. aureus | 20 |
| Pyranopyrimidine | E. coli | 15 |
| Tetrahydropyran | K. pneumoniae | 25 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting a possible role in mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Tetrahydropyran | 85 |
| Control (Vitamin C) | 90 |
3. Antidiabetic Potential
Studies have explored the inhibitory effects of pyran derivatives on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This compound analogs have shown promising results in reducing postprandial glucose levels, indicating potential as antidiabetic agents .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase and urease, leading to reduced glucose absorption and enhanced metabolic control.
- Antimicrobial Mechanism : The structural features allow for effective binding to bacterial cell membranes or intracellular targets, disrupting cellular functions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyran derivatives against clinical isolates of Staphylococcus aureus. The results indicated that specific modifications in the pyran structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values lower than standard antibiotics .
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
